molecular formula C19H17Cl2N3OS2 B15037145 2,4-dichloro-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide

2,4-dichloro-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide

Cat. No.: B15037145
M. Wt: 438.4 g/mol
InChI Key: NBCRYYQWNYKOHB-UHFFFAOYSA-N
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Description

3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA is a complex organic compound with a unique structure that includes a cyano group, a cyclooctathiophene ring, and a dichlorobenzoyl thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA typically involves multiple stepsThe final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl isothiocyanate to form the desired thiourea compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the thiourea moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorobenzoyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiourea and cyano groups. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{3-CYANO-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHEN-2-YL}-1-(2,4-DICHLOROBENZOYL)THIOUREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17Cl2N3OS2

Molecular Weight

438.4 g/mol

IUPAC Name

2,4-dichloro-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]benzamide

InChI

InChI=1S/C19H17Cl2N3OS2/c20-11-7-8-13(15(21)9-11)17(25)23-19(26)24-18-14(10-22)12-5-3-1-2-4-6-16(12)27-18/h7-9H,1-6H2,(H2,23,24,25,26)

InChI Key

NBCRYYQWNYKOHB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C#N

Origin of Product

United States

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